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Abstract
LS-104 (also known as Tyrene CR-4) is a novel, non-ATP-competitive small-molecule inhibitor

targeting Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3). This document

provides a comprehensive overview of the in vitro activity of LS-104, summarizing key findings

on its cytotoxic and apoptotic effects in various cancer cell lines. Detailed experimental

protocols for the assays cited and visualizations of the relevant signaling pathways are

included to support further research and development efforts.

Introduction
Aberrant kinase signaling is a hallmark of many malignancies. The JAK/STAT and FLT3

signaling pathways are critical for the proliferation and survival of certain cancer cells,

particularly in hematologic malignancies. The activating JAK2V617F mutation is prevalent in

myeloproliferative neoplasms (MPNs), while activating mutations in FLT3 are found in a

significant subset of acute myeloid leukemia (AML) cases, conferring a poor prognosis. LS-104
has emerged as a promising therapeutic candidate that dually targets these key oncogenic

drivers through a non-ATP-competitive mechanism, suggesting a potential advantage in

overcoming resistance to traditional ATP-competitive inhibitors.

Mechanism of Action
LS-104 is a hydroxystyryl-acrylonitrile compound that inhibits the kinase activity of JAK2 and

FLT3. Unlike many kinase inhibitors that compete with ATP for binding to the kinase domain,
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LS-104's inhibitory effect is not reversible by elevated ATP concentrations.[1] This suggests an

allosteric or non-ATP-competitive mode of action. By inhibiting JAK2 and FLT3, LS-104
effectively blocks their autophosphorylation and the subsequent activation of downstream

signaling pathways, such as the STAT5, ERK, and Akt pathways, which are crucial for cancer

cell proliferation and survival.[2]

Quantitative In Vitro Activity of LS-104
The in vitro efficacy of LS-104 has been evaluated across various hematologic cancer cell

lines. The data demonstrates potent cytotoxic and pro-apoptotic effects, particularly in cells

harboring activating mutations in JAK2 and FLT3.

Table 1: Cytotoxicity of LS-104 in Hematologic Cancer
Cell Lines

Cell Line
Cancer
Type

Key
Mutation(s)

Assay Type IC50 (µM) Reference

HEL
Erythroleuke

mia
JAK2V617F Proliferation ~1.5

Lipka et al.,

2008

Ba/F3-

JAK2V617F

Pro-B Cell

Line
JAK2V617F Proliferation ~2.0

Lipka et al.,

2008

MV4-11

Acute

Myeloid

Leukemia

FLT3-ITD Proliferation ~0.5
Kasper et al.,

2008

Molm-13

Acute

Myeloid

Leukemia

FLT3-ITD Proliferation ~0.75
Kasper et al.,

2008

Ba/F3-FLT3-

ITD

Pro-B Cell

Line
FLT3-ITD Proliferation ~1.0

Kasper et al.,

2008

Note: IC50 values are approximate and derived from graphical representations in the cited

literature. For precise values, refer to the original publications.

Table 2: Apoptosis Induction by LS-104
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Cell Line
LS-104
Conc. (µM)

Incubation
Time (h)

Apoptotic
Cells (%)

Assay
Method

Reference

HEL 5 48 ~60% Annexin V/PI
Lipka et al.,

2008

Ba/F3-

JAK2V617F
5 48 ~55% Annexin V/PI

Lipka et al.,

2008

MV4-11 1 24
Significant

Increase
Annexin V/PI

Kasper et al.,

2008

Molm-13 1 24
Significant

Increase
Annexin V/PI

Kasper et al.,

2008

Note: Percentages are approximate and based on figures from the cited literature. "Significant

Increase" indicates a substantial rise in apoptosis compared to control, as reported in the study.

Signaling Pathways Targeted by LS-104
LS-104 exerts its effects by inhibiting key signaling nodes in cancer cells. The primary

pathways affected are the JAK/STAT pathway, driven by JAK2, and the FLT3 signaling

cascade.

JAK/STAT Signaling Pathway
In cells with the JAK2V617F mutation, JAK2 is constitutively active, leading to the

phosphorylation and activation of STAT proteins (primarily STAT3 and STAT5). Activated STATs

dimerize, translocate to the nucleus, and drive the transcription of genes involved in cell

proliferation, survival, and differentiation. LS-104 inhibits the autophosphorylation of JAK2,

thereby preventing the activation of STATs and shutting down this oncogenic signaling

cascade.
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Figure 1. Inhibition of the JAK/STAT signaling pathway by LS-104.
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FLT3 Signaling Pathway
In AML, internal tandem duplication (ITD) mutations in FLT3 lead to ligand-independent

dimerization and constitutive activation of the receptor's tyrosine kinase activity. This results in

the activation of multiple downstream pro-survival and proliferative pathways, including the

RAS/MEK/ERK and PI3K/Akt pathways, as well as STAT5. LS-104 inhibits the

autophosphorylation of the mutated FLT3 receptor, leading to the deactivation of these critical

downstream effectors.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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